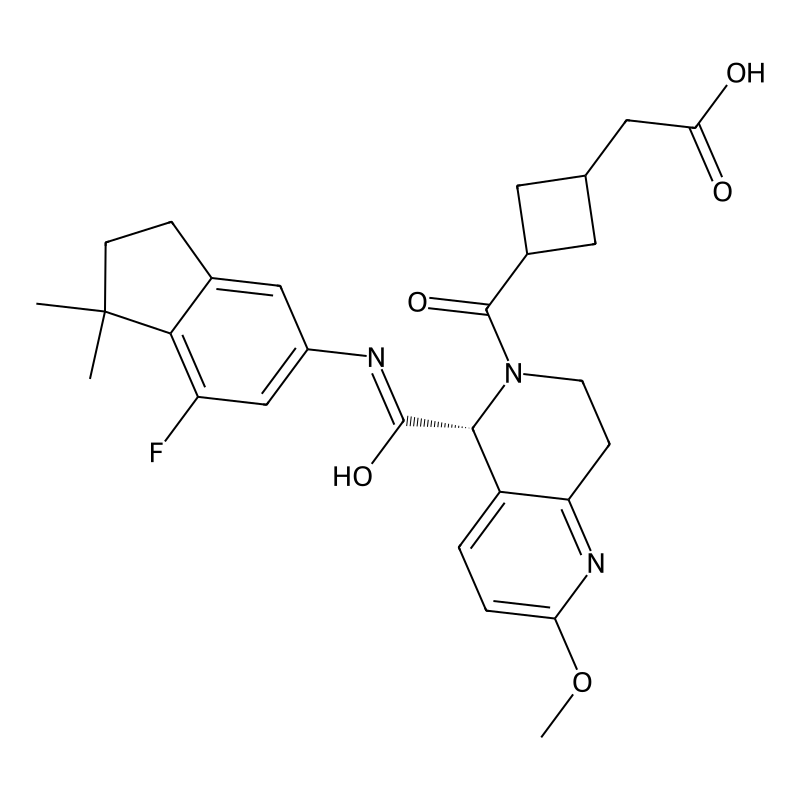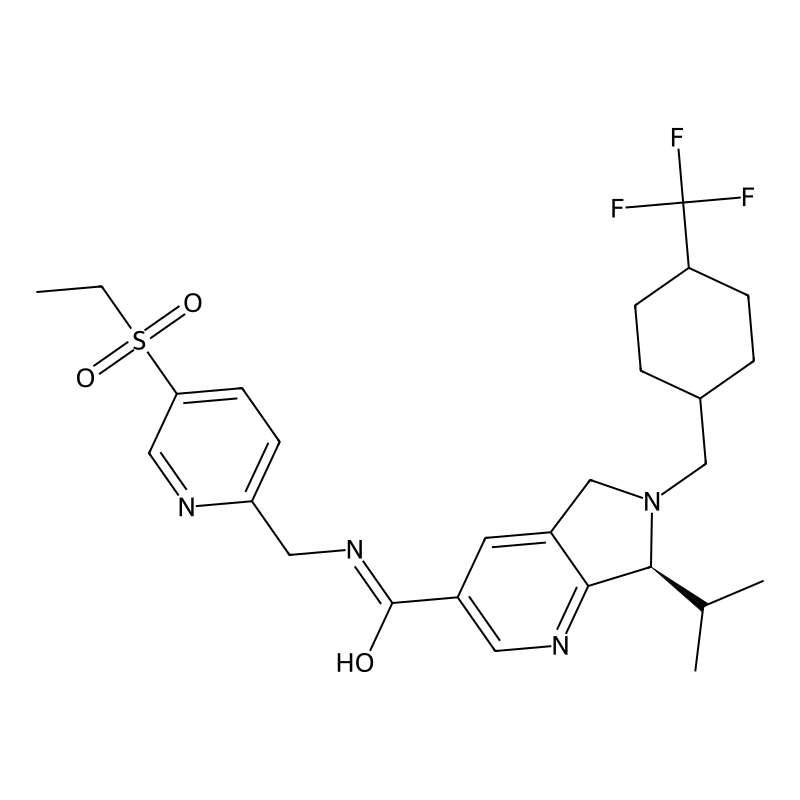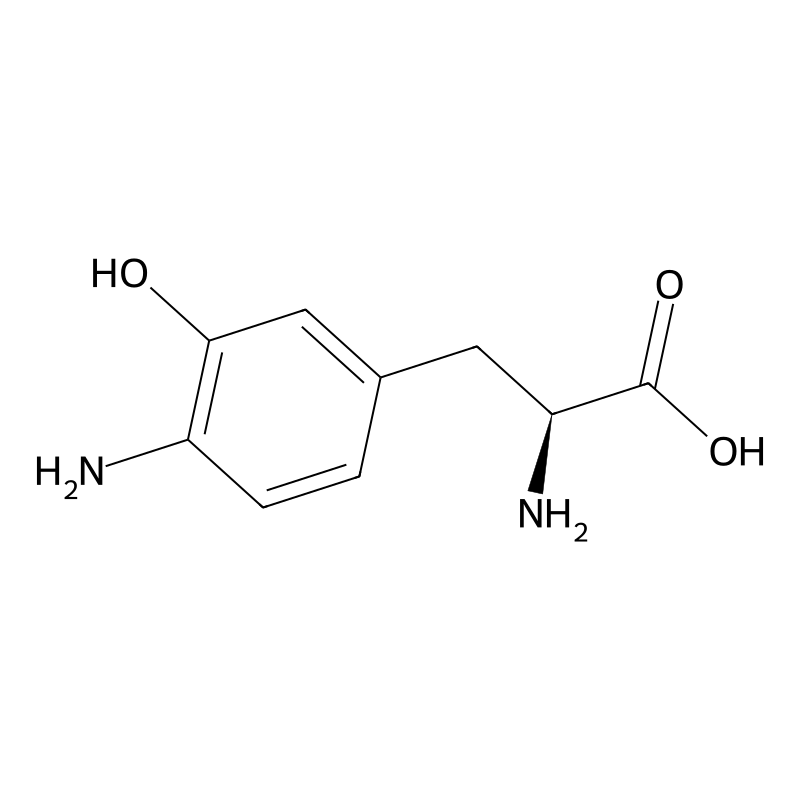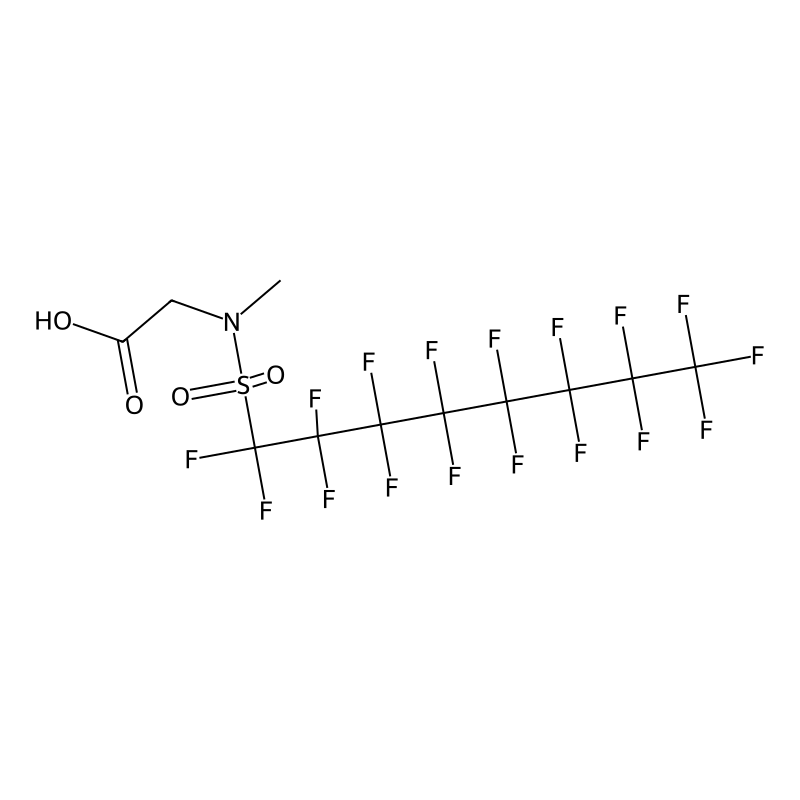(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of Aroma Compounds
Scientific Field: Food Technology and Chemistry
Application Summary: It serves as a precursor in the synthesis of compounds with floral-honey aromas, which are valuable in the food flavoring industry.
Methods of Application: The synthesis involves freeze-dried biomass or supernatant from Yarrowia lipolytica cultures, with the compound acting as a substrate in the enzymatic reactions.
Results: The synthesis process results in the creation of ethyl hydrocinnamate, a compound with a desirable aroma profile for food applications .
Pharmaceutical Drug Development
Scientific Field: Pharmaceutical Sciences
Application Summary: The compound is used in the development of new pharmaceutical drugs, especially in the creation of chiral molecules that are significant for drug efficacy.
Methods of Application: The application involves stereoselective synthesis, where the compound is used to produce specific enantiomers of a drug molecule with desired pharmacological properties.
Results: The outcomes include the successful synthesis of drug candidates with high enantiomeric excess, indicating the compound’s value in pharmaceutical research .
Polymer Synthesis
Scientific Field: Polymer Chemistry
Application Summary: It is used in the synthesis of polymers, particularly in creating new materials with unique properties for industrial applications.
Methods of Application: The synthesis process involves polymerization reactions where the compound acts as a monomer or a catalyst, leading to the formation of polymers with specific configurations.
Results: The synthesized polymers exhibit enhanced material properties, such as increased durability or flexibility, suitable for various industrial uses .
Chemical Research and Education
Application Summary: This compound is also used as a teaching tool in chemical research and education, helping students understand complex chemical processes.
Methods of Application: In educational settings, the compound is used in laboratory experiments to demonstrate principles of organic chemistry and catalysis.
Results: The use of this compound in educational experiments helps students grasp the practical aspects of chemical synthesis and catalysis, enriching their learning experience .
Chirality Inducing Agent in Organic Synthesis
Scientific Field: Organic Chemistry
Application Summary: This compound is used as a chirality inducing agent in organic synthesis, particularly in reactions that require precise control over the stereochemistry of the resulting molecule.
Methods of Application: The compound is incorporated into reaction schemes to influence the stereochemical outcome of the synthesis, often in the formation of complex, chiral molecules.
Results: The use of this compound as a chirality inducing agent has led to the successful synthesis of molecules with high enantiomeric purity, which is crucial for the activity of many pharmaceuticals .
Novel Uranyl-Organic Assemblages
Scientific Field: Inorganic Chemistry
Methods of Application: The compound is used in coordination chemistry to create complexes with uranyl ions, exploring the binding properties and structural characteristics of these assemblages.
Advanced Material Design
Scientific Field: Material Science
Application Summary: This compound is utilized in the design of advanced materials, contributing to the development of new substances with tailored properties for specific industrial applications.
Methods of Application: The compound is used as a building block in the synthesis of materials, where its unique structure can impart desired characteristics to the final product.
Results: The application has led to the creation of materials with novel properties, such as increased resistance to environmental stressors or improved mechanical strength .
Chemical Education and Research
Application Summary: In addition to its use as a teaching tool, this compound is also employed in advanced chemical research, particularly in the study of cyclopropane derivatives and their reactivity.
Methods of Application: The compound is used in research laboratories to conduct experiments that explore its reactivity and potential as a precursor for more complex molecules.
Results: The research has yielded valuable data on the chemical behavior of cyclopropane derivatives, enhancing the understanding of their role in synthetic chemistry .
Environmental Chemistry
Scientific Field: Environmental Science
Application Summary: The compound’s unique chemical properties make it suitable for use in environmental chemistry, particularly in the study of organic pollutants and their degradation.
Methods of Application: It is used in experiments designed to simulate environmental conditions and assess the stability and breakdown of organic compounds.
Results: Studies have shown that this compound can undergo various degradation pathways, providing insights into the environmental fate of similar organic pollutants .
Analytical Chemistry
Scientific Field: Analytical Chemistry
Application Summary: This compound is used in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic techniques.
Methods of Application: The compound is used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical analyses.
Results: Its use as a standard has improved the precision of analytical measurements, contributing to the quality control of chemical products and research findings .








